3,4-Bis(benzyloxy)-6-chloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(benzyloxy)-6-chloropyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of benzyloxy groups at positions 3 and 4, along with a chlorine atom at position 6, makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-6-chloropyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dibenzyloxybenzaldehyde, which is then converted into the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a chlorinating agent, such as phosphorus oxychloride (POCl3), to form the pyridazine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(benzyloxy)-6-chloropyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
3,4-Bis(benzyloxy)-6-chloropyridazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(benzyloxy)-6-chloropyridazine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy groups and chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibenzyloxybenzaldehyde: A precursor in the synthesis of 3,4-Bis(benzyloxy)-6-chloropyridazine.
6-Chloropyridazine: A simpler analog without the benzyloxy groups.
3,4-Bis(benzyloxy)benzylideneaminophenoxy: A related compound with similar benzyloxy substituents.
Uniqueness
This compound is unique due to the presence of both benzyloxy groups and a chlorine atom, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H15ClN2O2 |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
6-chloro-3,4-bis(phenylmethoxy)pyridazine |
InChI |
InChI=1S/C18H15ClN2O2/c19-17-11-16(22-12-14-7-3-1-4-8-14)18(21-20-17)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2 |
InChI Key |
QYPDJAYCAXXXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NN=C2OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.